molecular formula C11H16ClN B14359315 N-Benzyl-2-chloro-N-methyl-propan-1-amine CAS No. 91428-44-3

N-Benzyl-2-chloro-N-methyl-propan-1-amine

Cat. No.: B14359315
CAS No.: 91428-44-3
M. Wt: 197.70 g/mol
InChI Key: LVSDBWHFLHHZEH-UHFFFAOYSA-N
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Description

N-Benzyl-2-chloro-N-methyl-propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further bonded to a 2-chloro-N-methyl-propan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-chloro-N-methyl-propan-1-amine typically involves the reaction of benzyl chloride with N-methylpropan-1-amine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

C6H5CH2Cl+CH3NHCH2CH2ClC6H5CH2NHCH2CH2Cl+NaCl\text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{CH}_3\text{NHCH}_2\text{CH}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{CH}_2\text{Cl} + \text{NaCl} C6​H5​CH2​Cl+CH3​NHCH2​CH2​Cl→C6​H5​CH2​NHCH2​CH2​Cl+NaCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of zeolite catalysts to enhance the reaction efficiency and yield. The reaction conditions are optimized to ensure the highest purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-chloro-N-methyl-propan-1-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines, alcohols, or nitriles.

    Oxidation: Products include corresponding oxides or other oxidized derivatives.

    Reduction: Products include reduced amines or other reduced forms.

Scientific Research Applications

N-Benzyl-2-chloro-N-methyl-propan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2-chloro-N-methyl-propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various chemical transformations. The exact molecular targets and pathways depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-methylpropan-1-amine
  • N-Benzyl-2-chloro-N-phenylpropanamide
  • N-Benzyl-2-chloro-N-methylquinazolin-4-amine

Uniqueness

N-Benzyl-2-chloro-N-methyl-propan-1-amine is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of both a benzyl group and a chloro-methyl-propan-1-amine moiety allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

91428-44-3

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

N-benzyl-2-chloro-N-methylpropan-1-amine

InChI

InChI=1S/C11H16ClN/c1-10(12)8-13(2)9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

LVSDBWHFLHHZEH-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)CC1=CC=CC=C1)Cl

Origin of Product

United States

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